
Azathramycin
Übersicht
Beschreibung
Azithromycin ist ein Makrolid-Antibiotikum, das zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt wird. Es ist bekannt für seine breite Wirksamkeit und seine lange Halbwertszeit, die im Vergleich zu anderen Antibiotika eine weniger häufige Dosierung ermöglicht. Azithromycin wird häufig zur Behandlung von Atemwegsinfektionen, Hautinfektionen, Ohreninfektionen und sexuell übertragbaren Krankheiten eingesetzt .
Herstellungsmethoden
Azithromycin wird durch eine Reihe von chemischen Reaktionen, ausgehend von Erythromycin, synthetisiert. Der Prozess beinhaltet die Modifikation des Erythromycin-Moleküls, um ein Stickstoffatom in den Lactonring einzuführen, wodurch ein 15-gliedriger Azalid-Ring entsteht. Diese Modifikation verbessert die Stabilität und Aktivität der Verbindung. Industrielle Produktionsmethoden beinhalten häufig die Heißschmelzextrusion, um Azithromycin in einer amorphen Feststoffdispersion zu erzeugen, wodurch seine Löslichkeit und sein Geschmack verbessert werden .
Chemische Reaktionsanalyse
Azithromycin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Methanol, Phosphatpuffer und Acetonitril. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Azithromycin mit modifizierten funktionellen Gruppen. Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig verwendet, um diese Reaktionen zu analysieren und die Reinheit der Produkte zu bestimmen .
Vorbereitungsmethoden
Azithromycin is synthesized through a series of chemical reactions starting from erythromycin. The process involves the modification of the erythromycin molecule to introduce a nitrogen atom into the lactone ring, forming a 15-membered azalide ring. This modification enhances the stability and activity of the compound. Industrial production methods often involve hot-melt extrusion to prepare azithromycin in an amorphous solid dispersion, which improves its solubility and taste .
Analyse Chemischer Reaktionen
Azithromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, phosphate buffer, and acetonitrile. The major products formed from these reactions are typically derivatives of azithromycin with modified functional groups. High-performance liquid chromatography (HPLC) is often used to analyze these reactions and determine the purity of the products .
Wissenschaftliche Forschungsanwendungen
Treatment of Bacterial Infections
Azithromycin is primarily used to treat a range of bacterial infections, including:
- Respiratory Infections : Effective against pneumonia, bronchitis, and sinusitis caused by susceptible bacteria such as Streptococcus pneumoniae and Haemophilus influenzae .
- Sexually Transmitted Infections : Utilized in the treatment of infections like chlamydia and gonorrhea .
- Dermatological Infections : Demonstrated efficacy in treating skin infections and soft tissue infections .
Immunomodulatory Effects
Beyond its antibacterial properties, azithromycin has significant immunomodulatory effects:
- Chronic Respiratory Diseases : It is used to improve lung function in patients with chronic inflammatory diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD) . Randomized trials have shown that azithromycin reduces pulmonary exacerbations and improves quality of life in these patients .
- Macrophage Polarization : Azithromycin influences macrophage polarization towards an anti-inflammatory M2 phenotype, which is beneficial in conditions like acute myocardial infarction and spinal cord injury .
Trachoma Elimination
Azithromycin has played a crucial role in global health initiatives aimed at eliminating trachoma, a leading cause of preventable blindness:
- Mass Drug Administration : Research indicates that a single oral dose of azithromycin can effectively eliminate trachoma from affected communities. Over 900 million doses have been donated for this purpose, significantly reducing the number of individuals at risk .
- Impact on Child Mortality : Studies have shown that mass administration of azithromycin can reduce all-cause mortality among children in regions where trachoma is endemic .
Research Findings and Mechanisms of Action
Azithromycin's mechanisms of action extend beyond mere bacterial inhibition:
- Protein Synthesis Inhibition : It binds to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria . This mechanism is crucial for its effectiveness against various pathogens.
- Anti-inflammatory Properties : Azithromycin modulates immune responses by affecting transcription factors involved in inflammation, which helps in controlling chronic inflammatory conditions .
Cystic Fibrosis
A series of clinical trials have established the long-term efficacy of azithromycin therapy in cystic fibrosis patients, showing significant improvements in pulmonary function and reduced hospitalizations due to respiratory infections .
COVID-19 Research
Although azithromycin was explored as a potential treatment for COVID-19 due to its immunomodulatory effects, studies indicated limited benefits regarding recovery time or hospitalization rates .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Bacterial Infections | Treatment for respiratory, skin, and sexually transmitted infections | Effective against multiple pathogens; reduces symptoms and complications |
Immunomodulation | Modulates immune response in chronic diseases | Reduces exacerbations in cystic fibrosis and COPD; affects macrophage function |
Public Health (Trachoma) | Mass drug administration for trachoma elimination | Significant reduction in trachoma prevalence; improved child mortality rates |
COVID-19 Investigation | Explored for potential therapeutic effects | Limited impact on recovery; further research needed |
Wirkmechanismus
Azithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, ultimately preventing bacterial growth. Azithromycin also inhibits the assembly of the 50S ribosomal subunit, further disrupting protein synthesis. The compound is actively absorbed by various cells, including phagocytes, and is delivered in high concentrations to sites of infection .
Vergleich Mit ähnlichen Verbindungen
Azithromycin ist strukturell mit anderen Makrolid-Antibiotika wie Erythromycin und Clarithromycin verwandt. Im Vergleich zu Erythromycin hat Azithromycin eine längere Halbwertszeit, eine bessere Gewebsdurchdringung und eine verbesserte Verträglichkeit. Clarithromycin ähnelt Erythromycin in Bezug auf die Pharmakokinetik, bietet aber eine verbesserte Verträglichkeit. Der einzigartige 15-gliedrige Azalidring von Azithromycin unterscheidet es von anderen Makroliden und trägt zu seiner verbesserten Stabilität und Aktivität bei .
Ähnliche Verbindungen umfassen:
- Erythromycin
- Clarithromycin
- Roxithromycin
- Spiramycin
Die einzigartige Struktur und die Eigenschaften von Azithromycin machen es zu einem wertvollen Antibiotikum mit einer breiten Palette von Anwendungen in Medizin und Forschung.
Biologische Aktivität
Azathramycin, a derivative of azithromycin, is a macrolide antibiotic known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, antimicrobial efficacy, and potential therapeutic applications.
This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, thereby obstructing the transpeptidation and translocation steps in protein synthesis. This action effectively halts bacterial growth and replication, making it a potent agent against various bacterial pathogens .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of bacteria. Below is a summary of its activity against notable pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Streptococcus pneumoniae | < 0.5 µg/mL | Bactericidal |
Haemophilus influenzae | < 1 µg/mL | Bactericidal |
Pseudomonas aeruginosa | Sub-MIC levels reduce virulence factors | Antivirulence activity |
Streptococcus pyogenes | < 0.25 µg/mL | Bactericidal |
The above table illustrates that this compound exhibits potent bactericidal activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values indicating high efficacy .
Case Studies and Research Findings
-
Efficacy Against Chronic Infections :
A study highlighted this compound's effectiveness in treating chronic pulmonary infections caused by Pseudomonas aeruginosa. The drug was shown to reduce the expression of virulence genes related to biofilm formation and quorum sensing, enhancing treatment outcomes in clinical settings . -
Resistance Mechanisms :
Research indicates that while many bacterial strains have developed resistance to traditional macrolides, this compound retains efficacy due to its unique binding properties and higher stability under physiological conditions. This characteristic allows it to maintain activity against strains resistant to erythromycin . -
Combination Therapies :
Investigations into hybrid compounds combining this compound with other antibiotics (e.g., chloramphenicol) have shown that these derivatives can enhance antibacterial potency while potentially overcoming resistance mechanisms seen with standalone treatments . -
Immunomodulatory Effects :
Beyond its antibacterial properties, this compound exhibits immunomodulatory effects, making it beneficial in treating inflammatory respiratory diseases. Its ability to modulate immune responses helps reduce inflammation associated with chronic infections .
Eigenschaften
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKNNHYKWGYTEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76801-85-9 | |
Record name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between azaerythromycin A and azithromycin?
A1: Azaerythromycin A is a known impurity and degradation product of azithromycin, a commonly used macrolide antibiotic. []
Q2: How can azaerythromycin A be separated and quantified in azithromycin samples?
A2: Several analytical techniques can be employed, with thin-layer chromatography (TLC) being a common method. TLC utilizes a mobile phase of n-hexane-ethyl acetate-diethylamine (75:25:10, v/v/v) and a stationary phase of precoated silica-gel plates. After development, azaerythromycin A can be visualized as a brown to brownish-red spot upon spraying with a modified Dragendorff's solution. This method allows for the separation and quantification of azaerythromycin A even in the presence of other potential impurities and degradation products. [] Another method is HPLC with electrochemical detection. []
Q3: What are the typical levels of azaerythromycin A found in azithromycin?
A3: The amount of azaerythromycin A can vary depending on the source and manufacturing process of the azithromycin. It's crucial to monitor these levels, as even small changes in impurity profiles can indicate variations in manufacturing or potential degradation issues. []
Q4: Are there any known instances where azaerythromycin A was specifically investigated for its biological activity?
A4: While azaerythromycin A itself hasn't been extensively studied for its individual biological effects, its presence as a structural analog of azithromycin makes it relevant in the context of structure-activity relationship studies. Research shows that even slight modifications to the macrolide structure, like replacing the carbonyl group at position 9 with a nitrogen to create an azaerythromycin, can significantly alter antibacterial activity. [, , ] Furthermore, understanding its role in potential cross-resistance mechanisms with other macrolides is essential. []
Q5: What are the implications of having azaerythromycin A present in azithromycin drug products?
A5: The presence of impurities like azaerythromycin A in pharmaceutical formulations needs to be carefully controlled and monitored due to potential impacts on drug safety and efficacy. Regulatory bodies like the FDA and ICH set strict limits for impurities in drug products. []
Q6: How is the stability of azithromycin evaluated in relation to azaerythromycin A formation?
A6: Stability studies often involve exposing azithromycin to various stress conditions like heat, light, humidity, and acidic or basic environments. The formation and increase of azaerythromycin A under these conditions are closely monitored. This data informs appropriate storage conditions and shelf-life determination for azithromycin drug products. []
Q7: What is the significance of understanding the compatibility of azithromycin with excipients in relation to azaerythromycin A?
A7: Excipients used in pharmaceutical formulations can potentially interact with the active ingredient and impact its stability. Assessing the compatibility of azithromycin with different excipients, especially in the presence of moisture, helps determine their potential contribution to azaerythromycin A formation. [] Choosing suitable excipients is crucial for maintaining the quality and stability of the final drug product. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.